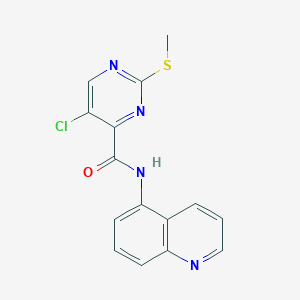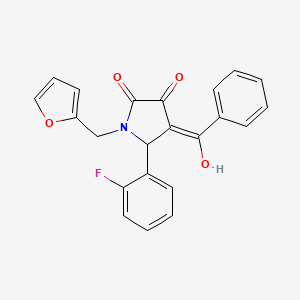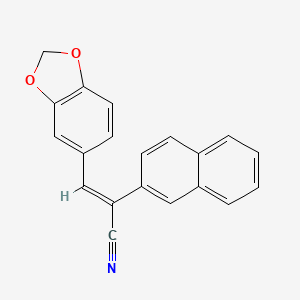![molecular formula C17H16ClN3O2 B5407168 N-(3-chlorophenyl)-N'-[2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]urea](/img/structure/B5407168.png)
N-(3-chlorophenyl)-N'-[2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-chlorophenyl)-N'-[2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]urea is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is commonly known as CI-994 and is a histone deacetylase inhibitor (HDAC inhibitor) that has been extensively studied for its potential in cancer treatment.
Mécanisme D'action
The mechanism of action of CI-994 involves the inhibition of HDAC enzymes. HDAC enzymes are responsible for removing acetyl groups from histone proteins, which can lead to changes in gene expression. By inhibiting HDAC enzymes, CI-994 can cause an increase in histone acetylation, which can lead to changes in gene expression that inhibit cancer cell growth.
Biochemical and Physiological Effects:
CI-994 has been shown to have a number of biochemical and physiological effects. The compound has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, CI-994 has been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed. This can prevent the growth and spread of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using CI-994 in lab experiments is its specificity for HDAC enzymes. The compound has been shown to selectively inhibit HDAC enzymes, which can reduce the risk of off-target effects. However, one of the limitations of using CI-994 in lab experiments is its low solubility in water. This can make it difficult to administer the compound to cells in culture.
Orientations Futures
There are a number of future directions for research on CI-994. One area of research is the development of more potent and selective HDAC inhibitors. Additionally, research is needed to determine the optimal dosing and administration of CI-994 for cancer treatment. Finally, research is needed to determine the potential applications of CI-994 in other areas, such as neurodegenerative diseases and inflammatory disorders.
Conclusion:
CI-994 is a chemical compound that has gained attention in the scientific community due to its potential applications in cancer treatment. The compound works by inhibiting HDAC enzymes, which can lead to changes in gene expression that inhibit cancer cell growth. While there are limitations to using CI-994 in lab experiments, the compound has shown promise in preclinical studies and warrants further research.
Méthodes De Synthèse
The synthesis of CI-994 involves the reaction of 3-chloroaniline with 2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)ethyl isocyanate. The reaction results in the formation of the urea derivative, which is then purified to obtain the final product. The synthesis of CI-994 is a complex process that requires specialized knowledge and equipment.
Applications De Recherche Scientifique
CI-994 has been extensively studied for its potential applications in cancer treatment. The compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. HDAC inhibitors like CI-994 work by inhibiting the activity of HDAC enzymes, which play a crucial role in the regulation of gene expression. By inhibiting HDAC enzymes, CI-994 can cause changes in gene expression that lead to the inhibition of cancer cell growth.
Propriétés
IUPAC Name |
1-(3-chlorophenyl)-3-[2-(3-oxo-1H-isoindol-2-yl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O2/c18-13-5-3-6-14(10-13)20-17(23)19-8-9-21-11-12-4-1-2-7-15(12)16(21)22/h1-7,10H,8-9,11H2,(H2,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMLYRYIDMPRKIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C(=O)N1CCNC(=O)NC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-ethoxyphenyl)-2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]acetamide](/img/structure/B5407100.png)
![ethyl 2-[5-(3-chloro-4-hydroxy-5-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B5407102.png)
![5-[(2-pyridin-3-yl-1H-imidazol-1-yl)methyl]-2,1,3-benzothiadiazole](/img/structure/B5407105.png)
![methyl 2-[3-(4-chlorobenzoyl)-4-hydroxy-2-(4-methylphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5407113.png)
![4-[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]-N-(4-methylphenyl)-1-piperazinecarboxamide](/img/structure/B5407121.png)
![(3R*,3aR*,7aR*)-3-(3,5-difluorophenyl)-1-(2-methoxy-2-methylpropanoyl)octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5407126.png)
![6-[2-(2-ethoxy-3-methoxyphenyl)vinyl]-4-hydroxy-5-nitro-2(1H)-pyrimidinone](/img/structure/B5407127.png)

![N~3~-{[1-(4-biphenylylmethyl)-3-oxo-2-piperazinyl]acetyl}-beta-alaninamide](/img/structure/B5407138.png)
![5-{[2-(4-chlorophenyl)morpholin-4-yl]carbonyl}-2-methoxyphenol](/img/structure/B5407148.png)

![4-[4-(allyloxy)-2-methylbenzoyl]-5-(2-fluorophenyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5407176.png)
![3-[2-(2,6-difluorophenyl)ethyl]-1-[2-(1H-1,2,4-triazol-3-yl)benzoyl]piperidine](/img/structure/B5407178.png)
